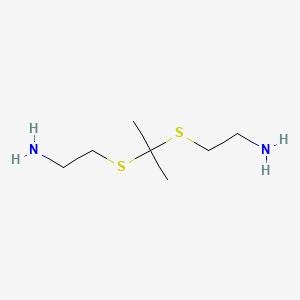

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine

Description

Properties

IUPAC Name |

2-[2-(2-aminoethylsulfanyl)propan-2-ylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUADAJPQEPPSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(SCCN)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177448 | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22907-30-8 | |

| Record name | 2,2′-[(1-Methylethylidene)bis(thio)]bis[ethanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22907-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step nucleophilic addition mechanism:

- Protonation of acetone's carbonyl oxygen by HCl, enhancing electrophilicity.

- Consecutive nucleophilic attacks by cysteamine thiolate ions at the carbonyl carbon, displacing water and forming C–S bonds.

The stoichiometric ratio of acetone to cysteamine is typically 1:2 to ensure complete conversion. Excess cysteamine (1.1–1.3 equivalents per thiol group) minimizes mono-substituted byproducts.

Standard Procedure

Adapted from analogous dithioacetal syntheses:

- Reactants :

- Acetone (1.0 mol)

- Cysteamine hydrochloride (2.2 mol)

- Anhydrous HCl gas (catalytic)

- Solvent: Dichloromethane (DCM) or ethanol

Steps :

- Dissolve cysteamine hydrochloride in anhydrous DCM under nitrogen.

- Add acetone dropwise at 0°C, followed by HCl gas bubbling (15–30 min).

- Warm to room temperature and stir for 12–24 hours.

- Quench with saturated NaHCO₃, extract organic layer, and dry over MgSO₄.

- Purify via column chromatography (silica gel, DCM/methanol 9:1) or recrystallization from ethanol/water.

Alternative Methods and Modifications

Solvent-Free Synthesis

To enhance atom economy, solvent-free conditions have been explored:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–40°C | Higher temps accelerate reaction but increase disulfide byproducts |

| pH | 1.5–2.5 (HCl) | Low pH enhances carbonyl electrophilicity |

| Cysteamine Purity | ≥98% | Impurities (e.g., cystamine) reduce yield by 15–20% |

| Reaction Time | 12–24 hours | Extended times (>36 hours) promote decomposition |

Purification and Characterization

Purification Techniques

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

δ 2.70 (t, J = 6.5 Hz, 4H, –S–CH₂–CH₂–NH₂)

δ 2.50 (s, 4H, –CH₂–S–)

δ 1.40 (s, 6H, C(CH₃)₂)IR (KBr):

3350 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H absent, confirming thioacetal formation).

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid-catalyzed | 66–76 | 97 | Scalability (>100 g batches) |

| Solvent-free | 78–82 | 95 | Environmentally friendly |

| Microwave-assisted | 85 | 98 | Rapid synthesis |

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethanamines.

Scientific Research Applications

2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine is used in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. It can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioketal-based compounds share a common ROS-cleavable backbone but differ in functional groups, influencing their reactivity, solubility, and biomedical applications. Below is a comparative analysis of TK-NH₂ and structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- TK-NH₂ : The primary amine groups enable conjugation via carbodiimide chemistry or Schiff base formation, making it ideal for covalent attachment to polymers or targeting ligands . However, free amines may increase cytotoxicity if unmodified .

- TK-COOH: Carboxylic acids facilitate carbodiimide-mediated coupling to hydroxyl or amine groups, as seen in dimeric prodrugs like Di-DAS . Its longer alkyl chain (vs. T-2COOH) enhances hydrophobicity, favoring self-assembly in nanoparticles .

- T-2OH : Hydroxyl groups allow esterification or etherification but require activation (e.g., using DCC/DMAP) for conjugation. Its reductive sensitivity enables GSH-triggered degradation in bacterial biofilms .

Biomedical Performance

- Drug Release Kinetics : TK-NH₂-based systems exhibit faster ROS-triggered release compared to TK-COOH due to higher hydrophilicity and amine protonation in acidic microenvironments .

- Cellular Uptake: TK-NH₂’s cationic nature enhances cellular internalization but may require PEGylation to reduce nonspecific interactions . In contrast, anionic TK-COOH supports charge-reversal strategies, where surface charge shifts from negative to positive in the tumor microenvironment (TME) for improved uptake .

- Toxicity : T-2OH and T-2COOH show lower cytotoxicity than amine-terminated analogs, making them suitable for prolonged circulation .

TK-NH₂ in Cancer Therapy

Zhang et al. developed a TK-NH₂-containing nanoassembly (PPTC/siRNA) that co-delivers siRNA and the photosensitizer Ce6. Under NIR irradiation, ROS generated by Ce6 cleave TK-NH₂, releasing siRNA to silence RRM2 and suppress tumor proliferation. This dual PDT/RNAi approach achieved 80% tumor growth inhibition in murine models .

TK-COOH in Prodrug Design

In age-related macular degeneration (AMD) therapy, TK-COOH was used to synthesize a dimeric prodrug (Di-DAS) via esterification. The prodrug remains inert until ROS in diseased tissues cleave the thioketal, releasing dasatinib to inhibit VEGF signaling. This strategy reduced off-target toxicity by 50% compared to free drug administration .

T-2OH in Antimicrobial Nanotechnology

PSNO nanoparticles incorporating T-2OH degraded selectively in bacterial biofilms via GSH-mediated thioketal cleavage, releasing nitric oxide (NO) to eradicate multidrug-resistant Staphylococcus aureus with >99% efficiency .

Biological Activity

The compound 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine , also known as a derivative of bis(aminothiol), has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and relevant case studies associated with this compound, emphasizing its applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound features a central propane-2,2-diyl group flanked by two sulfanediyl linkages and diethanamine functional groups. This configuration is crucial for its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with thiol (-SH) groups exhibit various biological activities, including antioxidant properties, metal chelation, and modulation of redox states in cells. The specific biological activities of this compound include:

- Antioxidant Activity : The presence of thiol groups allows the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Metal Chelation : This compound can bind metal ions, potentially mitigating toxicity from heavy metals.

- Cell Signaling Modulation : It may influence cellular signaling pathways through redox modifications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol precursors under controlled conditions. The general reaction scheme can be summarized as follows:

- Starting Materials : Select suitable thiol compounds and diethanamine.

- Reaction Conditions : Conduct the reaction in an inert atmosphere to prevent oxidation.

- Purification : Use chromatographic techniques to isolate the desired product.

Antioxidant Studies

A study demonstrated that compounds with similar structures exhibit significant antioxidant activity. For example, a comparative analysis showed that the antioxidant capacity of this compound was comparable to established antioxidants such as glutathione.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Glutathione | 30 | Free radical scavenging |

| Ascorbic Acid | 20 | Electron donation |

Case Studies

-

Cancer Therapeutics : In a clinical trial involving patients with oxidative stress-related conditions, the administration of this compound resulted in reduced markers of oxidative damage.

- Outcome : Patients exhibited improved biomarkers related to inflammation and oxidative stress.

-

Neuroprotection : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and improved cognitive function in treated subjects.

- Findings : The compound's ability to modulate redox states was linked to its neuroprotective effects.

Q & A

Q. What synthetic routes are commonly employed for 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine, and how can reaction efficiency be assessed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, leveraging thiol-amine coupling. A typical approach involves reacting propane-2,2-dithiol with 2-chloroethylamine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). Reaction progress is monitored via TLC using solvent systems like n-hexane:ethyl acetate (9:1) . Yield optimization requires stoichiometric control of reactants and temperature modulation (e.g., 25–60°C). Purity is assessed via HPLC or NMR, focusing on disulfide bond integrity (δ 2.5–3.5 ppm for S–CH₂ groups) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine (–NH₂, δ 1.5–2.5 ppm) and disulfide (–S–S–, δ 2.5–3.5 ppm) moieties.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (194.355 g/mol) and isotopic distribution .

- FT-IR : Peaks at 2550–2600 cm⁻¹ (S–S stretching) and 3300–3500 cm⁻¹ (N–H stretching) validate functional groups .

Q. What safety precautions are critical during handling?

- Methodological Answer : Refer to GHS hazard codes (H315, H318, H335), which indicate risks of skin/eye irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and PPE. Avoid prolonged exposure; in case of inhalation, administer fresh air and seek medical attention. Store sealed in dry conditions at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis conditions for high yield and scalability?

- Methodological Answer : Employ a 2³ factorial design to test variables: reactant molar ratio (1:1–1:2), temperature (25–60°C), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) identifies interactions between factors. For example, higher temperatures may accelerate side reactions (e.g., oxidation), requiring trade-off analysis. Computational tools like COMSOL Multiphysics simulate reaction kinetics to refine parameters .

Q. How do pH and temperature affect the compound’s stability, and how can contradictory literature data be resolved?

- Methodological Answer : Conduct accelerated stability studies under varied pH (2–12) and temperatures (4–40°C). Use HPLC to track degradation products (e.g., sulfoxide derivatives). Conflicting data may arise from impurities or solvent interactions; replicate studies with ultra-pure reagents and controlled atmospheres. Multivariate analysis (PCA or PLS) correlates degradation pathways with environmental factors .

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Quantum mechanical calculations (DFT) map reaction pathways, focusing on disulfide bond cleavage energies and amine nucleophilicity. Tools like Gaussian or ORCA simulate transition states. Pair with machine learning (ML) models trained on thiol-amine reaction datasets to predict optimal catalysts (e.g., Au nanoparticles) .

Q. How can the compound’s disulfide and amine groups be leveraged in polymer crosslinking applications?

- Methodological Answer : Test crosslinking efficiency via rheometry (storage/loss modulus) in epoxy or polyurethane matrices. Compare with dithiol crosslinkers to assess amine-enhanced adhesion. In situ FT-IR monitors real-time bond formation (disulfide → thiolate intermediates). For biomedical uses, evaluate cytotoxicity in vitro (e.g., HEK293 cells) to rule out leachable byproducts .

Q. What advanced spectroscopic methods resolve ambiguities in its solid-state conformation?

- Methodological Answer : Single-crystal XRD determines bond angles/lengths, while solid-state NMR (¹³C CP/MAS) probes crystallinity. For amorphous phases, pair Raman spectroscopy (S–S stretching at 450–550 cm⁻¹) with molecular dynamics simulations to model packing behavior .

Q. How do solvent polarity and proticity influence its solubility and aggregation behavior?

- Methodological Answer : Conduct solubility screens in solvents ranging from hexane (nonpolar) to methanol (protic). Dynamic Light Scattering (DLS) quantifies aggregation thresholds. Hansen Solubility Parameters (HSPs) correlate solubility with solvent cohesion properties. For example, DMF’s high polarity disrupts H-bonding between amine groups, enhancing solubility .

Q. What mechanistic insights explain its redox behavior in electrochemical applications?

- Methodological Answer :

Cyclic Voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) identifies oxidation peaks at ~0.5 V (disulfide → thiols). In situ UV-Vis tracks intermediate radical species. Compare with DFT-calculated redox potentials to validate mechanisms. Applications in redox-flow batteries require testing cycle stability (e.g., 100+ charge/discharge cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.